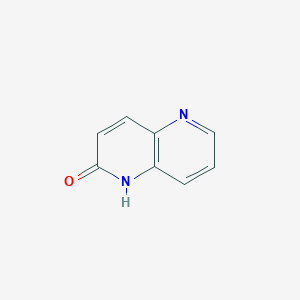

1,5-Naphthyridin-2(1H)-one

Übersicht

Beschreibung

1,5-Naphthyridin-2(1H)-one is a heterocyclic compound with the molecular formula C8H6N2O . It is a solid substance at room temperature . The IUPAC name for this compound is 1H-1,5-naphthyridin-2-one .

Molecular Structure Analysis

The molecular weight of 1,5-Naphthyridin-2(1H)-one is 146.15 . The InChI code for this compound is 1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) .Chemical Reactions Analysis

1,5-Naphthyridines, including 1,5-Naphthyridin-2(1H)-one, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and identified as PARP-1 selective inhibitors and PARP-1 DNA trappers .Physical And Chemical Properties Analysis

1,5-Naphthyridin-2(1H)-one is a solid substance at room temperature . It has a molecular weight of 146.15 . The InChI code for this compound is 1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) .Wissenschaftliche Forschungsanwendungen

PARP1 Inhibitor

“1,5-Naphthyridin-2(1H)-one” has been used in the development of a potent and selective PARP1 inhibitor . PARP1, or Poly-ADP-ribose-polymerase, is a protein that plays a key role in DNA repair. Inhibitors of PARP1 have been approved for use in oncology, particularly for tumors deficient in homologous recombination repair, including those with BRCA mutations .

DNA Trapper

In addition to being a PARP1 inhibitor, “1,5-Naphthyridin-2(1H)-one” has also been used to create a PARP1-DNA trapper . This means that it can bind to the PARP1 protein and trap it on DNA, preventing it from carrying out its normal function of repairing DNA damage .

Selective Over Other PARPs

The compound derived from “1,5-Naphthyridin-2(1H)-one” is highly selective for PARP1 over other PARP family members . This selectivity could potentially reduce the side effects associated with inhibiting other members of the PARP family .

Reduced Hematological Toxicity

The compound has shown reduced effects on human bone marrow progenitor cells in vitro . This suggests that it may have less hematological toxicity than other PARP inhibitors, some of which have failed in combination with first-line chemotherapies due to overlapping hematological toxicities .

Good Secondary Pharmacology and Physicochemical Properties

The compound has good secondary pharmacology and physicochemical properties . This means that it interacts well with other drugs and has properties that make it suitable for use as a medication .

Excellent Pharmacokinetics in Preclinical Species

The compound has excellent pharmacokinetics in preclinical species . This means that it is well-absorbed, distributed, metabolized, and excreted in these species, suggesting that it may have similar properties in humans .

Wirkmechanismus

Target of Action

1,5-Naphthyridin-2(1H)-one is a class of aromatic heterocyclic compounds It’s known that similar compounds have been found to have broad pharmacological effects, including acting on d2 receptors, 5-ht receptors, and glutamate receptors .

Mode of Action

It’s known that similar compounds can interact with their targets and cause changes in the cellular environment

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involving d2 receptors, 5-ht receptors, and glutamate receptors

Pharmacokinetics

A similar compound, referred to as compound 25, has been found to have excellent pharmacokinetics in preclinical species

Result of Action

Similar compounds have been found to have broad pharmacological effects

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds

Zukünftige Richtungen

1,5-Naphthyridin-2(1H)-one and its derivatives present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including their use as ligands for metal complexes formation, and their biological activity .

Eigenschaften

IUPAC Name |

1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSCKNLUYOABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343425 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Naphthyridin-2(1H)-one | |

CAS RN |

10261-82-2 | |

| Record name | 1,5-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

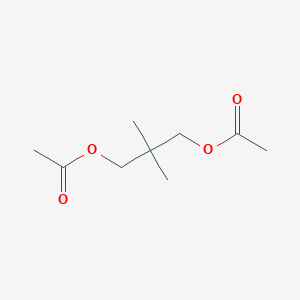

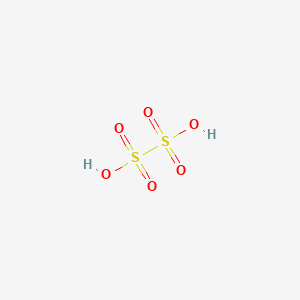

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,5-Naphthyridin-2(1H)-one derivatives have emerged as attractive scaffolds in medicinal chemistry due to their diverse biological activities. [] For instance, researchers have explored 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as potent inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. [] These compounds exhibit promising inhibitory activity against the enzyme, preventing the integration of viral DNA into the host genome. [] Notably, introducing specific substituents like carboxylic esters or carboxamides at the C-3 position led to compounds with low nanomolar IC50 values in HIV integrase strand transfer assays. [] This highlights the potential of tailoring the 1,5-Naphthyridin-2(1H)-one scaffold to target specific enzymes and disrupt their activity.

A: The unique structure of 1,5-Naphthyridin-2(1H)-one derivatives contributes to their intriguing fluorescence properties, making them valuable tools in chemical biology. [, ] A key feature is their sensitivity to solvent polarity, exhibiting distinct fluorescence profiles in different environments. [, ] This property allows researchers to study biomolecular interactions by incorporating fluorescent amino acids containing the 1,5-Naphthyridin-2(1H)-one fluorophore into peptides. [] For instance, a peptide incorporating this fluorophore was successfully used to detect the interaction between the peptide and calmodulin in the presence of calcium ions. [] This interaction caused a conformational change in calmodulin, leading to a measurable change in the fluorescence ratio of the attached 1,5-Naphthyridin-2(1H)-one-based amino acid. [] This example demonstrates the potential of these compounds as sensitive probes for studying dynamic biological processes.

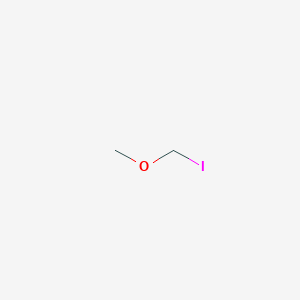

A: The structure-activity relationship (SAR) of 1,5-Naphthyridin-2(1H)-one derivatives is an active area of research, with modifications to the core structure significantly influencing biological activity. [] For example, in studies of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one as HIV integrase inhibitors, researchers found that a 7-benzyl substituent was critical for potent enzyme inhibition. [] Furthermore, incorporating an N-(2-methoxyethyl)carboxamide moiety at the C-3 position significantly reduced plasma protein binding, a desirable property for drug candidates. [] These findings emphasize the importance of systematic SAR studies to optimize the pharmacological properties of 1,5-Naphthyridin-2(1H)-one derivatives for specific therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)